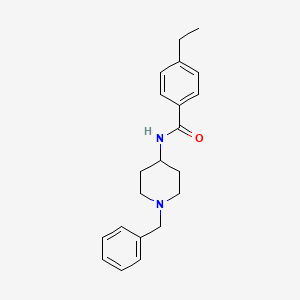

![molecular formula C14H19ClN2O2 B4626031 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4626031.png)

1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine involves complex chemical reactions, including N-alkylation and Michael addition-elimination reactions. These processes are crucial for attaching different functional groups to the piperazine ring, thereby altering the compound's properties and potential applications (Jian-Hua Fu et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this class, including 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine, often features a planar five-membered furanone ring and six-membered rings adopting chair conformations. This structural arrangement is significant for the compound's chemical behavior and interaction with biological targets (Jian-Hua Fu et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine include base-catalyzed additions and reactions with amines, leading to various derivatives with altered chemical properties. These reactions are essential for exploring the compound's potential in different scientific and industrial applications (A. Currie et al., 1967).

Physical Properties Analysis

The physical properties of 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine and its derivatives, such as solubility, melting point, and stability, are critical for determining its suitability in various applications. The compound's stability up to certain temperatures and its solubility in various solvents are key factors for its use in chemical synthesis and potential pharmaceutical applications (Sofian Gatfaoui et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups and the potential for forming diverse derivatives, highlight the versatility of 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine. These properties are crucial for the compound's application in synthesizing various bioactive molecules and exploring its mechanism of action in biological systems (Lichao Ma et al., 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

One study detailed the synthesis and hydrolysis reactions of compounds including 2-Oxo-3-ethoxycarbonylmethylenepiperazine derivatives, which were hydrolyzed into pyruvic acid, carbon dioxide, and the amines by splitting the carbon-nitrogen bond. This research provides insight into the reactivity and potential applications of piperazine derivatives in synthetic chemistry (Iwanami et al., 1964).

Anticancer Activity

Another significant application is in the development of anticancer agents. A study on 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) explored its metabolism in rat bile, revealing extensive metabolization and the identification of nine major metabolites. This points to the potential therapeutic uses of piperazine derivatives in cancer treatment (Jiang et al., 2007).

Synthesis and Molecular Insight

Further, the one-pot synthesis of enaminones with piperazine components highlights innovative approaches in organic synthesis, offering valuable insights into the design and development of new compounds with potential applications in drug discovery and material science (Barakat et al., 2020).

Antimicrobial Properties

Research on 1,5-diphenylpyrrole derivatives, including 2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, demonstrated antimycobacterial activity, indicating the role of piperazine derivatives in addressing infectious diseases caused by Mycobacterium tuberculosis (Biava et al., 2008).

Environmental Science and Toxicology

Additionally, studies on the degradation of chlorotriazine pesticides by sulfate radicals emphasize the environmental applications of chemical research, particularly in understanding the mechanisms of pesticide degradation and the influence of organic matter (Lutze et al., 2015).

Propriétés

IUPAC Name |

2-(2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-11(19-13-6-4-3-5-12(13)15)14(18)17-9-7-16(2)8-10-17/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWFZWLJTWAYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)

![2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4625963.png)

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)

![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4625970.png)

![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)

![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)

![dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)

![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)

![N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4626037.png)

![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)